叔丁基 3-乙炔基-1H-吲哚-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

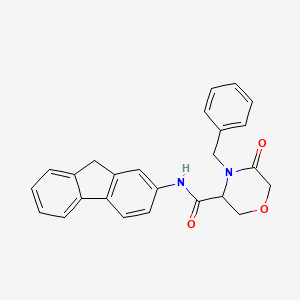

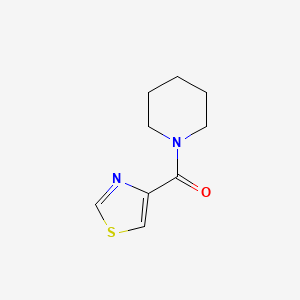

Tert-butyl 3-ethynyl-1H-indole-1-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The tert-butyl group attached to the indole ring can influence the physical and chemical properties of the compound, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can involve various strategies, including radical addition and cyclization reactions. For instance, an FeCl2-promoted carbomethylation of arylacrylamides by di-tert-butyl peroxide (DTBP) leads to the formation of 3-ethyl-3-substituted indolin-2-one derivatives in high yield, demonstrating the potential for creating tert-butyl indole compounds through radical processes . Additionally, the use of di-tert-butyl ethynylimidodicarbonate as a reagent for β-aminoethylation of organic electrophiles indicates the versatility of tert-butylated reagents in synthesizing complex indole structures .

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives can be characterized using various spectroscopic methods. For example, the crystal and molecular structure of certain tert-butyl indole compounds have been characterized by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . The planarity of the indole ring system and the dihedral angles formed with substituents such as the tert-butyl bound carboxylate group are key features that can be determined through structural analysis .

Chemical Reactions Analysis

Tert-butyl indole derivatives can participate in a variety of chemical reactions. The action of tert-butyl azidoformate on the conjugate bases of indole derivatives can lead to the formation of N-(tert-butoxycarbonyl)indole derivatives, among other products . The reactivity of these compounds can be further explored through reactions such as [3+2] cycloadditions, Pd-catalyzed hydrogenation, and Sonogoshira couplings, as demonstrated by the versatility of tert-butylated reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives can be influenced by the presence of the tert-butyl group. Gas-liquid chromatography and mass spectral analysis can be used to separate and quantify carboxylates, including those with tert-butyl groups, as their tert.-butyldimethylsilylated derivatives . The tert-butyl group can also affect the thermal properties, as well as the electronic structure, as indicated by DFT analyses that provide insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds .

科学研究应用

螺环和杂环化合物的合成

叔丁基 3-乙炔基-1H-吲哚-1-羧酸酯及其衍生物在复杂有机化合物的合成中发挥着重要作用。例如,叔丁基衍生物的碱促进环化已被用于合成 3-烯丙基-2-苯基-2,3-二氢-1H-吲哚-3-羧酸,这是一种螺环内酯,展示了该化合物在合成复杂分子结构中的效用(Hodges、Wang 和 Riley,2004 年)。此外,叔丁基 1-羟基-2-甲基-6-三氟甲基-1H-吲哚-3-羧酸酯已被证明可以催化烯丙基和苄基醇的选择性好氧氧化(Shen、Kartika、Tan、Webster 和 Narasaka,2012 年)。

药理化合物方面的进展

叔丁基吲哚羧酸酯骨架是药物化合物开发中的关键元素。例如,含有 3-吲哚基-叔丁基部分的芳氧丙醇胺在研究中表现出显着的降压活性,表明其在心血管药物开发中的潜力(Kreighbaum 等人,1980 年)。

结构和晶体学研究

叔丁基吲哚羧酸酯的结构和晶体学特征已被广泛研究。例如,叔丁基 3-[2,2-双(乙氧羰基)乙烯基]-2-溴甲基-1H-吲哚-1-羧酸酯显示出平面吲哚环系,有助于我们了解这些化合物的分子结构(Thenmozhi、Kavitha、Dhayalan、Mohanakrishnan 和 Ponnuswamy,2009 年)。

化学合成和效用

一种相关化合物叔丁基叠氮乙酸酯的效用已在 Hemetsberger-Knittel 反应中得到证实,提供了一种合成吲哚羧酸酯的新方法,从而扩大了这些化合物的合成应用(Kondo、Morohoshi、Mitsuhashi 和 Murakami,1999 年)。

催化和有机反应

该化合物的衍生物已用于钯催化的分子内环化,导致形成 γ-咔啉衍生物和其他杂多环。这展示了该化合物在促进复杂有机反应中的作用(Zhang 和 Larock,2003 年)。

未来方向

作用机制

Target of Action

Tert-butyl 3-ethynyl-1H-indole-1-carboxylate is an indole derivative . Indole derivatives are known to interact with a variety of targets in the body, playing a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions can result in the inhibition or activation of certain biochemical pathways, affecting the function of cells and tissues .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . They can influence the function of cells and tissues by interacting with different targets and modulating their activity . .

Result of Action

Indole derivatives are known to have various biologically vital properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of tert-butyl 3-ethynyl-1H-indole-1-carboxylate can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .

属性

IUPAC Name |

tert-butyl 3-ethynylindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-5-11-10-16(14(17)18-15(2,3)4)13-9-7-6-8-12(11)13/h1,6-10H,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXARIJESJJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)

![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)

![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)

![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)

![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)